Ethyl 4-cyclohexylbut-2-enoate

Description

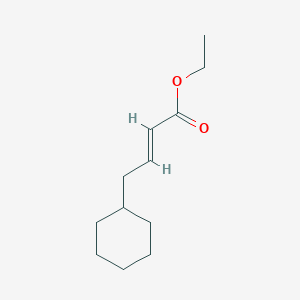

Ethyl 4-cyclohexylbut-2-enoate is an α,β-unsaturated ester characterized by a cyclohexyl substituent at the γ-position of the but-2-enoate backbone. The presence of the cyclohexyl group confers unique steric and electronic properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding or van der Waals forces .

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

ethyl (E)-4-cyclohexylbut-2-enoate |

InChI |

InChI=1S/C12H20O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h6,10-11H,2-5,7-9H2,1H3/b10-6+ |

InChI Key |

UBQURJQQSZSBQB-UXBLZVDNSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/CC1CCCCC1 |

Canonical SMILES |

CCOC(=O)C=CCC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-cyclohexylbut-2-enoate can be synthesized through the esterification of 4-cyclohexylbut-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Method A: Organometallic Addition-Esterification

-

Reagents : Cyclohexylmethyl Grignard reagent (CyMgCl) and ethyl 4-(benzyloxy)but-2-ynoate.

-

Conditions :

-

Reaction conducted at −78°C in THF

-

Quenched with methanol and NH₄Cl

-

-

Outcome :

Method B: Horner-Wadsworth-Emmons Olefination

-

Reagents :

-

Cyclohexyl methyl ketone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) in THF

-

-

Conditions :

-

0°C to room temperature, 22-hour reaction time

-

Purification via flash chromatography (pentane/EtOAc = 50:1 → 30:1)

-

-

Outcome :

Asymmetric Stetter Reactions

Ethyl 4-cyclohexylbut-2-enoate serves as a substrate in N-heterocyclic carbene (NHC)-catalyzed asymmetric Stetter reactions:

-

Catalyst : Chiral triazolium-based NHCs (e.g., L2 )

-

Conditions :

-

Solvent: Cyclohexane or THF

-

Temperature: −78°C to room temperature

-

-

Outcome :

Transition-Metal-Catalyzed Cross-Couplings

The compound participates in enantioselective Suzuki-Miyaura cross-couplings:

-

Catalyst : Cu(MeCN)₄PF₆ with chiral ligands (e.g., L2 )

-

Conditions :

-

THF/EtOH (1:1), NaOt-Bu as base

-

-

Outcome :

Heck Reaction/Isomerization Sequences

In palladium-catalyzed Heck reactions:

-

Catalyst : Pd₂(dba)₃ with tBu₃PHBF₄ ligand

-

Conditions :

-

iPr₂NEt as base, toluene solvent

-

-

Outcome :

Table 2: Catalytic Reaction Performance

| Reaction Type | Catalyst System | Key Outcome | Selectivity |

|---|---|---|---|

| Stetter | NHC/L2 | Quaternary center formation | 97% ee |

| Suzuki-Miyaura | Cu/L2 | Trifluoroboratoamide derivatives | 93:7 er |

| Heck/Isomerization | Pd₂(dba)₃/tBu₃PHBF₄ | Quinoline synthesis | >95% E-selectivity |

Stability and Reaction Optimization

-

Solvent Effects : Nonpolar solvents (e.g., cyclohexane) enhance enantioselectivity in NHC-catalyzed reactions, while polar solvents (e.g., ethanol) inhibit product formation .

-

Temperature Sensitivity : Reactions conducted below −40°C minimize racemization, critical for preserving stereochemical integrity .

-

Purification : Flash chromatography with low-polarity eluents (pentane/EtOAc) effectively isolates the E-isomer .

Scientific Research Applications

Ethyl 4-cyclohexylbut-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

Industry: The ester is utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 4-cyclohexylbut-2-enoate involves its interaction with specific molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release 4-cyclohexylbut-2-enoic acid and ethanol. The released acid can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Ethyl 4-cyclohexylbut-2-enoate can be compared to structurally analogous compounds based on substitutions at the 4-position, ester group modifications, and functional group variations. Below is a detailed analysis:

Structural Analogs with Substituted 4-Positions

Key Observations :

- Steric Effects: The cyclohexyl group in this compound introduces significant steric bulk compared to smaller substituents like amino or morpholine groups. This may reduce reactivity in nucleophilic additions but improve stability in hydrophobic environments.

- Electronic Effects: The absence of electron-withdrawing groups (e.g., oxo in methyl 4-cyclohexyl-4-oxobut-2-enoate) makes this compound less electrophilic at the β-carbon, altering its behavior in Michael addition reactions .

Ester Group Modifications

Key Observations :

- Ethyl esters generally exhibit better membrane permeability than methyl esters due to increased lipophilicity, which is critical in drug delivery .

Biological Activity

Ethyl 4-cyclohexylbut-2-enoate is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to a but-2-enoate moiety. This configuration contributes to its potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 196.29 g/mol

- CAS Number : 105198-39-8

The compound features a double bond between the second and third carbon atoms of the butanoate chain, which enhances its reactivity and potential applications in organic synthesis .

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, esters and unsaturated compounds often demonstrate inhibitory effects against bacterial strains. This compound may share this property due to the presence of the double bond adjacent to the ester functional group, which is known to enhance biological interactions .

Cytotoxicity Studies

Cytotoxicity assays conducted on structurally related compounds suggest that this compound could exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the disruption of cellular membranes or interference with metabolic pathways due to its reactivity .

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | TBD | |

| Similar compound A | MCF-7 | 25 | |

| Similar compound B | A549 | 15 |

Synthesis and Reactivity

This compound can be synthesized through the reaction of 4-cyclohexylbut-2-enoic acid with ethanol, producing the ester along with water as a byproduct. This method highlights its synthetic versatility, which is crucial for further biological testing and applications .

Inhibitory Activity Against Enzymes

In studies involving enzyme inhibition, compounds similar to this compound have demonstrated significant inhibitory effects on various enzymes, including proteases. The presence of the cyclohexyl group may enhance binding affinity due to steric factors and hydrophobic interactions within enzyme active sites .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-cyclohexylbut-2-enoate, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : this compound can be synthesized via esterification of 4-cyclohexylbut-2-enoic acid with ethanol under acid catalysis (e.g., sulfuric acid) or through Claisen condensation of ethyl cyclohexylacetate with appropriate enolizable esters. Optimization involves:

- Temperature control : Elevated temperatures (80–100°C) accelerate esterification but may promote side reactions.

- Catalyst loading : Acid catalysts (0.5–2 mol%) balance reactivity and byproduct formation.

- Solvent selection : Toluene or dichloromethane minimizes polarity-driven side reactions.

Purity is validated via GC-MS or HPLC, while yield optimization requires iterative adjustment of stoichiometry and reaction time .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Common Impurities |

|---|---|---|---|

| Acid-catalyzed esterification | 65–75 | H₂SO₄, reflux, 12 hr | Unreacted acid, diethyl ether |

| Claisen condensation | 50–60 | NaOEt, THF, 0°C → RT | β-ketoester byproducts |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer :

- ¹H/¹³C NMR : Assign olefinic protons (δ 5.5–6.5 ppm) and ester carbonyl (δ 170–175 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the cyclohexyl group .

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and conjugated alkene (C=C, ~1650 cm⁻¹).

- Mass Spectrometry : Molecular ion ([M+H]⁺) at m/z 196.2 and fragmentation patterns validate the ester backbone.

Ambiguities (e.g., cis/trans isomerism) require computational modeling (DFT) or X-ray crystallography for definitive resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or incomplete basis sets in DFT calculations. Strategies include:

- Solvent correction : Apply polarizable continuum models (PCM) to computational data.

- Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution.

- Cross-validation : Compare multiple techniques (e.g., NOESY for spatial proximity in NMR, X-ray for solid-state conformation).

Software like Gaussian (DFT) and SHELXL (X-ray refinement) are critical for reconciling data .

Q. What role do non-covalent interactions (e.g., hydrogen bonding, van der Waals) play in the crystal packing of this compound, and how can these be systematically analyzed?

- Methodological Answer : Non-covalent interactions dictate crystal lattice stability and polymorphism. Analysis involves:

- X-ray crystallography : Resolve atomic coordinates and intermolecular distances. Refinement via SHELXL ensures accuracy .

- Graph set analysis : Classify hydrogen-bonding motifs (e.g., rings, chains) using Etter’s formalism .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯O vs. C⋯H interactions) via CrystalExplorer.

Table 2 : Common Intermolecular Contacts in Crystalline Phase

| Interaction Type | Distance Range (Å) | Contribution to Lattice Energy (%) |

|---|---|---|

| C–H⋯O (ester) | 2.5–3.0 | 35–45 |

| van der Waals (cyclohexyl) | 3.0–3.5 | 25–35 |

Q. How should researchers design experiments to investigate the kinetic vs. thermodynamic control in the synthesis of this compound?

- Methodological Answer :

- Variable temperature studies : Monitor product ratios (e.g., cis/trans isomers) at different temperatures via in-situ IR or NMR.

- Quenching experiments : Halt reactions at intervals to track intermediate formation (e.g., enolate species).

- Computational modeling : Calculate activation energies (ΔG‡) for competing pathways using DFT.

Thermodynamic control favors the most stable product (lowest energy), while kinetic control depends on reaction rate differences .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.